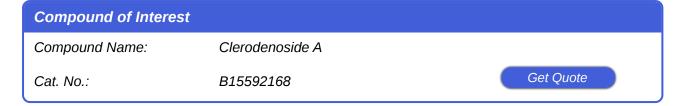


# spectroscopic data for Clerodenoside A (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Spectroscopic Data of Clerodenoside A

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **Clerodenoside A**, a phenolic glycoside isolated from Clerodendrum inerme. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a visualization of a relevant biological signaling pathway.

## **Spectroscopic Data Presentation**

The structural elucidation of **Clerodenoside A** was achieved through extensive spectroscopic analysis. The following tables summarize the key <sup>1</sup>H and <sup>13</sup>C NMR data, providing a clear and structured presentation for easy reference and comparison.

Table 1: ¹H-NMR Spectroscopic Data for Clerodenoside A (CD₃OD, 500 MHz)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	6.75	d	2.0
5	6.83	d	8.0
6	6.71	dd	8.0, 2.0
7	6.30	d	16.0
8	7.55	d	16.0
1'	4.85	d	8.0
2'	3.52	m	_
3'	3.65	m	_
4'	3.40	m	_
5'	3.48	m	_
6'a	3.70	m	_
6'b	3.95	m	
1"	5.20	d	2.0
2"	3.90	dd	3.5, 2.0
3"	3.60	dd	9.5, 3.5
4"	3.30	t	9.5
5"	3.55	m	
6"	1.12	d	6.0
2"'	7.22	d	2.0
5"'	6.84	d	8.0
6'''	7.11	dd	8.0, 2.0

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for Clerodenoside A (CD<sub>3</sub>OD, 125 MHz)[1]



1       128.0         2       114.5         3       146.5         4       149.8         5       116.8         6       121.5         7       147.2         8       115.5         9       168.5         1'       104.5         2'       76.2         3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1"       127.5         2"       116.5	Position	Chemical Shift (δ) ppm
3       146.5         4       149.8         5       116.8         6       121.5         7       147.2         8       115.5         9       168.5         1'       104.5         2'       76.2         3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1""       127.5	1	128.0
4       149.8         5       116.8         6       121.5         7       147.2         8       115.5         9       168.5         1'       104.5         2'       76.2         3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1"       127.5	2	114.5
5       116.8         6       121.5         7       147.2         8       115.5         9       168.5         1'       104.5         2'       76.2         3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1""       127.5	3	146.5
6       121.5         7       147.2         8       115.5         9       168.5         1'       104.5         2'       76.2         3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1""       127.5	4	149.8
7       147.2         8       115.5         9       168.5         1'       104.5         2'       76.2         3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1""       127.5	5	116.8
8       115.5         9       168.5         1'       104.5         2'       76.2         3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1""       127.5	6	121.5
9     168.5       1'     104.5       2'     76.2       3'     82.5       4'     71.8       5'     76.8       6'     62.5       1"     103.2       2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1""     127.5	7	147.2
1'     104.5       2'     76.2       3'     82.5       4'     71.8       5'     76.8       6'     62.5       1"     103.2       2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1""     127.5	8	115.5
2'     76.2       3'     82.5       4'     71.8       5'     76.8       6'     62.5       1"     103.2       2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1""     127.5	9	168.5
3'       82.5         4'       71.8         5'       76.8         6'       62.5         1"       103.2         2"       72.5         3"       72.8         4"       74.2         5"       70.8         6"       18.5         1""       127.5	1'	104.5
4'     71.8       5'     76.8       6'     62.5       1"     103.2       2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1"     127.5	2'	76.2
5'     76.8       6'     62.5       1"     103.2       2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1"     127.5	3'	82.5
6'     62.5       1"     103.2       2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1""     127.5	4'	71.8
1"     103.2       2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1""     127.5	5'	76.8
2"     72.5       3"     72.8       4"     74.2       5"     70.8       6"     18.5       1""     127.5	6'	62.5
3"     72.8       4"     74.2       5"     70.8       6"     18.5       1"'     127.5	1"	103.2
4"     74.2       5"     70.8       6"     18.5       1"'     127.5	2"	72.5
5"     70.8       6"     18.5       1"'     127.5	3"	72.8
6" 18.5 1"' 127.5	4"	74.2
1"' 127.5	5"	70.8
	6"	18.5
2"' 116.5	1"'	127.5
	2"'	116.5



3'''	146.8
4'''	149.5
5'''	117.2
6'''	123.5

Table 3: Mass Spectrometry Data for Clerodenoside A

Ionization Mode	Mass Analyzer	[M-H] <sup>-</sup> (m/z)	Molecular Formula
ESI	Not specified	623	C29H36O15

Note: The ESI-MS data was used to establish the molecular formula. The exact m/z value for the pseudomolecular ion was not explicitly stated in the source but the formula was provided. [1]

# **Experimental Protocols**

The isolation and characterization of **Clerodenoside A** involve standard phytochemical and spectroscopic techniques.

#### **Isolation and Purification**

- Extraction: The dried and powdered stems of Clerodendrum inerme are extracted with methanol (MeOH) at room temperature.
- Fractionation: The resulting methanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate (EtOAc) and water.
- Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Clerodenoside A.[1]

## **Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H-NMR and ¹³C-NMR spectra were recorded on a 500 MHz spectrometer.
- The sample was dissolved in deuterated methanol (CD₃OD).
- $\circ$  Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent peak.
- Coupling constants (J) are reported in Hertz (Hz).[1]
- Mass Spectrometry (MS):
  - Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular formula of the compound.[1]

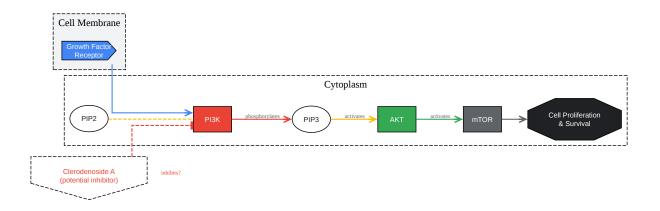
# **Biological Activity and Signaling Pathway**

Flavonoids isolated from the Clerodendrum genus have been reported to exhibit various biological activities, including anticancer effects. Some of these effects are mediated through the modulation of key signaling pathways. For instance, pectolinaringenin, a flavonoid also found in this genus, has been shown to influence the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial in cell proliferation, survival, and apoptosis.

## **Illustrative Signaling Pathway**

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which can be modulated by compounds like those found in Clerodendrum.





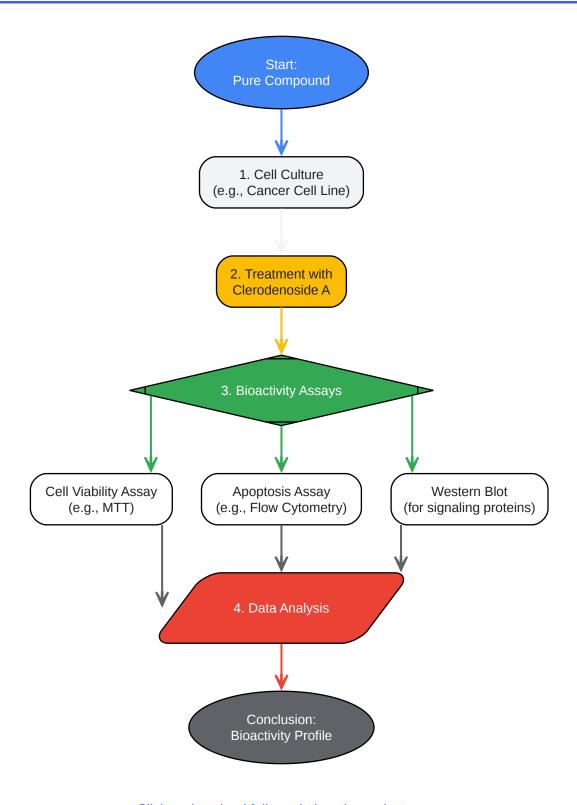
Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition.

# **Experimental Workflow for Bioactivity Screening**

The following diagram outlines a general workflow for screening the biological activity of a natural product like **Clerodenoside A**.





Click to download full resolution via product page

Caption: Workflow for bioactivity screening of natural products.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data for Clerodenoside A (NMR, MS)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15592168#spectroscopic-data-for-clerodenoside-a-nmr-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com